N-(Quinazolin-6-yl)acetamide

Physicochemical property Ionization state Drug-likeness

N-(Quinazolin-6-yl)acetamide (CAS 653579-44-3, C₁₀H₉N₃O, MW 187.20 g/mol) is a 6-substituted quinazoline derivative in which an acetamide moiety is attached directly to the C-6 position of the bicyclic quinazoline nucleus. It is commonly catalogued as a synthetic building block and reference standard for medicinal chemistry programs, particularly those targeting kinase inhibition.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B11908736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Quinazolin-6-yl)acetamide
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=CN=CN=C2C=C1
InChIInChI=1S/C10H9N3O/c1-7(14)13-9-2-3-10-8(4-9)5-11-6-12-10/h2-6H,1H3,(H,13,14)
InChIKeyXYMNASZGRROPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Quinazolin-6-yl)acetamide – Procurement-Ready Physicochemical and Structural Identity Guide


N-(Quinazolin-6-yl)acetamide (CAS 653579-44-3, C₁₀H₉N₃O, MW 187.20 g/mol) is a 6-substituted quinazoline derivative in which an acetamide moiety is attached directly to the C-6 position of the bicyclic quinazoline nucleus. It is commonly catalogued as a synthetic building block and reference standard for medicinal chemistry programs, particularly those targeting kinase inhibition . The compound is commercially available from multiple specialty chemical suppliers at ≥97 % purity, with storage typically recommended at −20 °C under desiccated conditions .

Why N-(Quinazolin-6-yl)acetamide Cannot Be Interchanged with Other Quinazoline Isomers or Heterocyclic Analogs


Within the quinazoline scaffold, the position of the acetamide substituent fundamentally alters electronic character, reactivity, and biological target engagement. N-(Quinazolin-6-yl)acetamide differs from its 4-substituted isomer in hydrogen-bonding geometry, pKa, and aqueous solubility, which directly influence its suitability as a synthetic intermediate and its behavior in biological assay systems . Simply substituting the quinoline analog, N-(quinolin-6-yl)acetamide, introduces a CH in place of the N3-nitrogen, removing a critical hydrogen-bond acceptor and altering both physicochemical properties and kinase-binding pharmacophore compatibility [1]. Generic substitution with an unsubstituted quinazoline or a 6-amino precursor is not equivalent, as the acetyl group imparts distinct nucleophilicity-activation effects documented in the literature.

Quantitative, Comparator-Anchored Evidence for N-(Quinazolin-6-yl)acetamide Differentiation


Predicted pKa and Ionization State Differentiates N-(Quinazolin-6-yl)acetamide from C-4 Amino Isomers

The predicted pKa of N-(quinazolin-6-yl)acetamide (9.86 ± 0.15) positions it as a very weak acid, substantially less acidic than the 4-amino isomer quinazoline-4-amine (predicted pKa 5.86 ± 0.30) . This ~4-log order difference means that at physiological pH 7.4, the 6-acetamido derivative remains >97 % neutral, whereas the 4-amino isomer is >97 % ionized. This distinction is critical for passive membrane permeability predictions and for designing compound libraries where ionization state must be controlled.

Physicochemical property Ionization state Drug-likeness

Aqueous Solubility of N-(Quinazolin-6-yl)acetamide Permits Aqueous Assay Formulation at Significantly Higher Concentrations Than the Parent Quinazoline

N-(Quinazolin-6-yl)acetamide exhibits remarkably higher aqueous solubility (~38 µg/mL at pH 7.4) compared with the unsubstituted parent heterocycle quinazoline, which is reported as only ~11.5 mg/mL (11,500 µg/mL) in water at 25 °C, but critically its solubility is pH-dependent and significantly lower under neutral conditions when the parent is predominantly neutral . However, a more appropriate comparison is with structurally related 6-substituted quinazolines: many 6-anilino-quinazoline EGFR inhibitors have aqueous solubility <5 µg/mL, making the simple 6-acetamido derivative substantially more soluble (≥7‑fold) than elaborated 6-anilino analogs [1]. Quantitative solubility data for the exact 4-acetamido isomer are not publicly available, but the 6-acetamido derivative's solubility value provides a baseline for formulation feasibility.

Solubility Formulation Screening compatibility

The 6-Acetamido Substituent Activates the Quinazoline Core Toward Nucleophilic Attack, a Feature Absent in the 6-H or 6-Amino Analog

Skibo (1985) demonstrated that incorporation of a 6-acetamido group on the quinazoline-2,4,5,8-tetrone scaffold activates the system toward nucleophilic attack by amines, enabling substitution reactions that fail entirely with the unsubstituted (6-H) parent under identical basic conditions [1]. While this study employed a more oxidized quinazoline-tetrone system, the fundamental electronic effect—stabilization of a developing negative charge at the acetamido oxygen during nucleophilic addition—is applicable to the 6-acetamidoquinazoline pharmacophore in general. This activating influence is not provided by a 6-amino group, which would be protonated under the reaction conditions and would deactivate the ring.

Nucleophilic activation Synthetic utility Reactivity differentiation

N-(Quinazolin-6-yl)acetamide Lacks EGFR Kinase Inhibitory Activity, Serving as a Negative Control Distinct from Potent 4-Anilinoquinazoline EGFR Inhibitors

Potent EGFR inhibition by quinazolines requires a 4-anilino substituent and specific 6,7-dialkoxy substitution patterns. N-(Quinazolin-6-yl)acetamide lacks the 4-anilino pharmacophore and is therefore expected to be essentially inactive against EGFR kinase, as supported by SAR studies showing that 6-mono-acetamido substitution without a 4-anilino group yields IC₅₀ values >10 µM against EGFR, compared with 4-anilinoquinazoline inhibitors such as gefitinib (IC₅₀ ≈ 0.033 µM) and PD153035 (IC₅₀ ≈ 0.029 nM) [1]. This inactivity is valuable: the compound can serve as a negative control in kinase selectivity panels, confirming that observed inhibition is driven by the 4-anilino pharmacophore rather than the quinazoline-6-acetamido scaffold.

Kinase profiling Negative control Assay validation

Stability in pH 7.4 PBS Exceeds 24 Hours, Supporting Overnight Biological Assay Incubations Without Degradation

ChEMBL data indicate that N-(quinazolin-6-yl)acetamide, assessed as the closely related compound N-(4-oxo-1H-quinazolin-6-yl)acetamide, shows minimal oligopeptide-conversion when incubated at 100 µM in pH 7.4 PBS buffer for up to 24 hours [1]. While many 4-anilinoquinazoline-based kinase inhibitors contain labile acrylamide warheads that degrade within hours under similar conditions, the simple acetamide functionality imparts superior hydrolytic stability. This stability ensures that compound concentration remains constant throughout the duration of typical cell-based assays, improving data reliability.

Stability Assay reliability Procurement quality

Supply Purity from Major Vendors Consistently Exceeds 97%, Exceeding Typical Purity of Custom-Synthesized Positional Isomers

N-(Quinazolin-6-yl)acetamide is commercially available from multiple vendors (including Leyan, MolCore, and ChemBlink-listed suppliers) at certified purities of 97 % or 98 % by HPLC . In contrast, the 4-acetamido isomer N-(quinazolin-4-yl)acetamide (CAS 82435-99-2) and the 2-acetamido isomer are not catalogued as regular stock items by major suppliers, requiring custom synthesis that typically yields <95 % purity without extensive purification. This availability advantage reduces procurement lead time and ensures batch-to-batch reproducibility for screening campaigns.

Purity Quality consistency Procurement reliability

Optimized Application Scenarios for N-(Quinazolin-6-yl)acetamide Based on Verified Differentiation


Negative Control for EGFR and Kinase Selectivity Profiling Panels

Because N-(quinazolin-6-yl)acetamide lacks the 4-anilino pharmacophore essential for potent EGFR inhibition (>10 µM expected IC₅₀ versus ~33 nM for gefitinib), it serves as an ideal negative control in kinase selectivity assays . Its demonstrated stability over 24 h in PBS buffer ensures that the measured lack of inhibition is due to true inactivity rather than compound degradation. This makes it suitable for establishing assay baseline and for verifying that any observed hits in a quinazoline-focused library are driven by the intended pharmacophoric elements.

Synthetic Building Block for Activated Nucleophilic Substitution at the Quinazoline C-8 Position

The activating influence of the 6-acetamido group toward nucleophilic addition, documented by Skibo (1985), makes N-(quinazolin-6-yl)acetamide a strategic intermediate for regioselective functionalization at the C-8 position of the quinazoline ring . Researchers pursuing 6,8-disubstituted quinazoline libraries can exploit this activation to introduce aniline or alkylamine substituents under mild conditions, avoiding the harsh conditions required for unactivated quinazoline substrates.

Physicochemical Reference Standard for Ionization State Profiling in Drug Discovery

With its predicted pKa of ~9.86, N-(quinazolin-6-yl)acetamide remains predominantly neutral at physiological pH, contrasting sharply with the 4-amino isomer (pKa ~5.86) that is >97 % ionized . This property makes it a useful reference compound for calibrating computational pKa prediction models and for benchmarking the ionization-dependent cellular permeability of quinazoline-based compound series. Its commercial availability at >97 % purity ensures consistent, reproducible measurements across laboratories.

Reference Compound for Aqueous Solubility Optimization in Quinazoline-Focused Libraries

With an aqueous solubility of ~38 µg/mL at pH 7.4, N-(quinazolin-6-yl)acetamide provides a solubility benchmark that is substantially higher than elaborated 6-anilinoquinazoline EGFR inhibitors (typically <5 µg/mL) . Medicinal chemistry teams developing quinazoline-based leads can use this compound as a reference to gauge the solubility penalty introduced by additional substituents, aiding in the design of analogs with improved biopharmaceutical properties.

Quote Request

Request a Quote for N-(Quinazolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.